![molecular formula C21H23ClFN3O B565975 (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride CAS No. 1217756-94-9](/img/structure/B565975.png)
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
Overview
Description
LY344864 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1F (Ki = 6 nM). It is selective for 5-HT1F over 5-HT1A-E, 5-HT2A-C, and 5-HT7 receptors (Kis = 0.53-4.85 µM), as well as dopamine D1 and D2, GABAA, histamine H1, muscarinic, and α1-, α2-, and β-adrenergic receptors with Ki values ranging from 3.69 to greater than 100 µM. LY344864 inhibits forskolin-induced cAMP accumulation in L-M(TK-) cells expressing recombinant human 5-HT1F receptors with an EC50 value of 3 nM. It decreases electrically stimulated extravasation of plasma proteins in the dura mater in a rat trigeminal nerve model of migraine headache (ID50s = 0.6 and 2.1 ng/kg for i.v. and oral administration, respectively).
Scientific Research Applications
5-HT1F Receptor Agonist
LY 344864 Hydrochloride is a potent and selective 5-HT1F receptor agonist . It has an EC50 value of 3 nM, indicating its high potency . This property makes it a valuable tool in studying the role and function of 5-HT1F receptors in various biological processes.
Selectivity Over Other 5-HT Receptors
The compound displays over 80-fold selectivity over other 5-HT receptors . This high selectivity makes it a useful tool in research where specific activation of the 5-HT1F receptor is required, without significant interference from other 5-HT receptors.
Inhibition of Neurogenic Dural Inflammation
LY 344864 Hydrochloride has been shown to inhibit neurogenic dural inflammation in vivo following intravenous and oral administration . This suggests potential applications in the study and treatment of conditions involving neurogenic inflammation, such as migraines.
Pharmacological Tool for 5-HT1F Receptors
The compound has been characterized as a pharmacological tool to study 5-HT1F receptors . Its binding affinities, brain penetration, and activity in the neurogenic dural inflammation model of migraine have been studied, providing valuable insights into the role of 5-HT1F receptors in these processes .
Full Agonist Activity
When examined for its ability to inhibit forskolin-induced cyclic AMP accumulation in cells stably transfected with human 5-HT1F receptors, LY344864 was shown to be a full agonist . This means it can fully activate the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself .
Potential Therapeutic Applications
Given its potent and selective agonist activity at the 5-HT1F receptor, LY 344864 Hydrochloride may have potential therapeutic applications. For instance, its ability to inhibit neurogenic dural inflammation suggests potential use in the treatment of migraines . However, further research is needed to fully explore these possibilities.
Mechanism of Action
Target of Action
LY 344864 hydrochloride is a selective, orally active 5-HT1F receptor agonist . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is known to play a significant role in the regulation of mood, appetite, and sleep .
Mode of Action
LY 344864 hydrochloride interacts with its primary target, the 5-HT1F receptor, as a full agonist . This means it binds to the receptor and activates it to produce a response. The compound has a Ki (binding affinity) of 6 nM, indicating a high affinity for the 5-HT1F receptor . The effect produced by LY 344864 hydrochloride is similar in magnitude to serotonin itself .
Biochemical Pathways
Upon activation of the 5-HT1F receptor by LY 344864 hydrochloride, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels . This modulation of cyclic AMP levels can influence various downstream signaling pathways, potentially affecting neuronal excitability, inflammation, and pain perception .
Pharmacokinetics
It is noted that the compound can cross the blood-brain barrier to some extent , which is crucial for its action on central nervous system targets.
Result of Action
The activation of 5-HT1F receptors by LY 344864 hydrochloride has been shown to inhibit neurogenic dural inflammation . This suggests that the compound may have potential therapeutic effects in conditions such as migraines .
properties
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHLSYESBLBCP-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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